Ethyl 2,4-dioxohexanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,4-dioxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-3-6(9)5-7(10)8(11)12-4-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFBKJBAYISHAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065382 | |
| Record name | Ethyl 2,4-dioxohexanoate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
100.00 to 105.00 °C. @ 6.00 mm Hg | |
| Record name | Ethyl 2,4-dioxohexanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034851 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Density |
1.103-1.109 | |
| Record name | Ethyl 2,4-dioxohexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/468/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
13246-52-1 | |
| Record name | Ethyl 2,4-dioxohexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13246-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl-2,4-dioxohexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013246521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 2,4-dioxo-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Ethyl 2,4-dioxohexanoate | |
| Source | EPA DSSTox | |
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| Record name | Ethyl 2,4-dioxohexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.921 | |
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| Record name | ETHYL-2,4-DIOXOHEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9064NS087D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Ethyl 2,4-dioxohexanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034851 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies for Ethyl 2,4 Dioxohexanoate
Classical Approaches to Ethyl 2,4-dioxohexanoate Synthesis
The most prominently documented method for synthesizing this compound is the Claisen condensation, a cornerstone reaction in organic chemistry for C-C bond formation. wikipedia.org
Claisen Condensation Protocols
The Claisen condensation involves the reaction between an ester or a ketone and another ester in the presence of a strong base to form a β-keto ester or a β-diketone. wikipedia.org For this compound, this is typically a "mixed" or "crossed" Claisen condensation, where two different carbonyl compounds are used as reactants. organic-chemistry.orgopenstax.org
The synthesis of this compound is efficiently carried out via the mixed Claisen condensation of 2-butanone (B6335102) and diethyl oxalate (B1200264). ut.ac.ir In this reaction, 2-butanone serves as the nucleophilic component. It possesses enolizable α-hydrogens, which can be removed by a strong base to form an enolate ion. wikipedia.org Diethyl oxalate, on the other hand, lacks α-hydrogens and thus can only act as the electrophilic acceptor for the enolate. openstax.orglibretexts.org This strategic choice of reactants is crucial to direct the reaction towards the desired product and avoid a complex mixture of self-condensation products. organic-chemistry.orgopenstax.org
The reaction involves the nucleophilic attack of the enolate derived from 2-butanone on one of the electrophilic carbonyl carbons of diethyl oxalate. This is followed by the elimination of an ethoxide leaving group to yield the final product, this compound. libretexts.org
Table 1: Reactants in Claisen Condensation for this compound Synthesis
| Reactant | Role | Key Feature |
| 2-Butanone | Nucleophile (Enolate Donor) | Contains acidic α-hydrogens, allowing for enolate formation. wikipedia.org |
| Diethyl Oxalate | Electrophile (Acceptor) | Lacks α-hydrogens, preventing self-condensation. openstax.orglibretexts.org |
A typical procedure involves the dropwise addition of a mixture of 2-butanone and diethyl oxalate to a solution of sodium ethoxide in absolute ethanol (B145695).
A strong base is essential to catalyze the Claisen condensation by generating the required enolate ion from the ketone. wikipedia.org Sodium ethoxide (NaOEt) is the most commonly used base for this specific synthesis. ut.ac.irwikipedia.org
There are several reasons for choosing sodium ethoxide:
Sufficient Basicity : It is a strong enough base to deprotonate the α-carbon of the ketone (2-butanone), initiating the reaction. wikipedia.org
Avoidance of Transesterification : Since the ester reactant is diethyl oxalate, using sodium ethoxide as the base prevents unwanted transesterification side reactions. If a different alkoxide were used, it could react with the diethyl oxalate, leading to a mixture of ester products. wikipedia.org
Stoichiometric Requirement : Unlike many other base-catalyzed reactions, the Claisen condensation requires a stoichiometric amount (a full equivalent) of the base, not just a catalytic amount. wikipedia.orgopenstax.org This is because the resulting β-keto ester product is more acidic than the starting reactants and is deprotonated by the ethoxide. This final, essentially irreversible deprotonation step drives the reaction equilibrium towards the product, ensuring a high yield. wikipedia.orgopenstax.org
The sodium ethoxide is often prepared in situ by reacting sodium metal with absolute ethanol or is used as a commercially available solution. chemicalbook.com
Control of reaction temperature and duration is critical for optimizing the yield and minimizing side reactions. The synthesis of this compound via Claisen condensation has been reported under various conditions.
One detailed procedure specifies adding the reactants dropwise at a low temperature of -5°C. The reaction mixture is then stirred at this temperature overnight. Maintaining a low temperature during the addition helps to control the exothermic nature of the condensation and prevent undesired side reactions. The extended reaction time ensures the reaction proceeds to completion.
Another protocol involves stirring the reaction mixture overnight and then heating it at 80°C for 30 minutes to complete the reaction. ut.ac.ir This suggests that a final heating step can be employed to drive the reaction forward.
Table 2: Reported Reaction Parameters for this compound Synthesis
| Parameter | Condition 1 | Condition 2 |
| Temperature | -5°C | Room temperature, then 80°C ut.ac.ir |
| Duration | Overnight | Overnight, then 30 minutes ut.ac.ir |
| Solvent | Absolute Alcohol | Dried Ethanol ut.ac.ir |
After the reaction is complete, an acidic workup is necessary to neutralize the sodium enolate of the product and any remaining base, allowing for the isolation of the neutral this compound. wikipedia.org
Alternative Condensation Reactions
While the Claisen condensation of 2-butanone and diethyl oxalate is the primary and most direct route, other condensation reactions are fundamental in organic synthesis for forming C-C bonds.
The condensation of ethyl acetate (B1210297) with aldehydes is a known carbon-carbon bond-forming reaction, often falling under the category of aldol-type or Knoevenagel condensations. organicreactions.org In these reactions, the enolate of ethyl acetate acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde. openstax.org
However, this specific type of condensation is not a documented classical approach for the synthesis of this compound. The structure of this compound, with its specific six-carbon backbone and two ketone groups at positions 2 and 4, does not lend itself to a straightforward synthesis from ethyl acetate and a simple aldehyde. Such a reaction would typically lead to β-hydroxy esters (after an aldol (B89426) addition) or α,β-unsaturated esters (after subsequent dehydration), which are structurally different from the target diketoester. libretexts.orgopenstax.org The established and efficient synthesis for this compound remains the Claisen condensation of appropriately selected ketone and ester precursors. ut.ac.ir
Advanced Synthetic Strategies
The large-scale production of this compound necessitates the adoption of advanced synthetic strategies that go beyond traditional batch processing. These methods aim to improve efficiency, safety, and scalability.
Industrial Scale-Up Considerations
Transitioning from laboratory-scale synthesis to industrial production introduces a unique set of challenges. Key considerations include reaction kinetics, heat management, and process control to ensure consistent product quality and yield.
Continuous Flow Reactor Applications
Continuous flow chemistry offers a promising alternative to traditional batch methods for the industrial synthesis of this compound. rsc.org In a continuous flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This high degree of control can lead to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions. The use of machine-assisted processing in continuous flow platforms can significantly impact chemical reactivity and is well-suited for future integration with artificial intelligence and machine learning for process optimization. rsc.org
Table 1: Comparison of Batch vs. Continuous Flow Synthesis
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Scale | Milligram to kilogram | Gram to multi-ton |
| Heat Transfer | Limited by vessel surface area | Excellent, high surface-area-to-volume ratio |
| Safety | Potential for thermal runaway | Inherently safer due to small reaction volumes |
| Control | Difficult to precisely control | Precise control over reaction parameters |
| Scalability | Often requires re-optimization | Linear scalability by extending run time |
Purification Techniques in this compound Synthesis
Obtaining high-purity this compound is essential for its subsequent use in pharmaceutical and fine chemical applications. lookchem.com The crude product from the synthesis typically contains unreacted starting materials, byproducts, and residual solvent, which must be removed through effective purification techniques.
Solvent Extraction Methodologies
Solvent extraction is a common and effective method for the initial purification of this compound. The process involves partitioning the crude reaction mixture between two immiscible solvents, typically an organic solvent and an aqueous solution. For example, after a synthesis reaction, the resulting residue can be partitioned between water and ethyl acetate. The aqueous layer can then be acidified, followed by further extraction with an organic solvent to isolate the desired product. The choice of solvent is critical and depends on the solubility characteristics of the target compound and the impurities. Dimethylformamide has been noted as a solvent that enhances the reactivity of this compound in certain reactions. biosynth.com
Table 2: Common Solvents Used in the Extraction of this compound
| Solvent | Role | Rationale |
|---|---|---|
| Ethyl Acetate | Organic Phase | Good solubility for this compound and immiscible with water. |
| Water | Aqueous Phase | Used to wash away water-soluble impurities and salts. |
| Dichloromethane | Organic Phase | An alternative organic solvent for extraction. ut.ac.ir |
Column Chromatography Applications
For achieving high levels of purity, column chromatography is a widely employed technique. This method separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase. A slurry of silica gel is packed into a column, and the crude product is loaded onto the top. researchgate.net A solvent or a mixture of solvents (the mobile phase) is then passed through the column, and the different components of the mixture travel down the column at different rates, allowing for their separation and collection as distinct fractions. The selection of the mobile phase, often a gradient of solvents like hexane (B92381) and ethyl acetate, is crucial for effective separation. researchgate.net
Bisulfite Adduct Formation and Decomposition
The purification of carbonyl compounds through the formation of bisulfite adducts is a classic and effective technique, particularly for aldehydes and reactive ketones. nih.govrochester.edu This method leverages the reversible nucleophilic addition of the bisulfite ion to a carbonyl group, forming a water-soluble α-hydroxysulfonate salt. This adduct can be easily separated from water-insoluble impurities. Subsequent decomposition of the adduct regenerates the purified carbonyl compound. colab.wswikipedia.org While specific literature detailing this method for this compound is scarce, the principles are applicable given its structure as a β-dicarbonyl compound, which contains reactive ketone functionalities. hmdb.ca
The process can be conceptually divided into two main stages: the formation and isolation of the bisulfite adduct, and the subsequent decomposition of this adduct to yield the purified this compound.
Adduct Formation:
In a typical procedure, a crude mixture containing this compound would be treated with a saturated aqueous solution of sodium bisulfite (NaHSO₃). nih.gov To facilitate the reaction between the organic compound and the aqueous reagent, a water-miscible organic solvent such as methanol (B129727) or ethanol may be employed to create a homogeneous reaction medium. rochester.edu The bisulfite ion selectively attacks one of the carbonyl groups of the dicarbonyl compound. The equilibrium of this reaction favors the formation of the adduct, which, as a salt, is soluble in the aqueous phase. wikipedia.org
This differential solubility is the basis for the purification. Non-reactive organic impurities, such as unreacted starting materials or byproducts lacking a reactive carbonyl group, remain in the organic phase and can be removed by liquid-liquid extraction. nih.gov The aqueous layer, now containing the bisulfite adduct of this compound, is separated for the next step.
Adduct Decomposition:
The regeneration of the purified dicarbonyl compound is achieved by decomposing the bisulfite adduct. This is typically accomplished by increasing the pH of the aqueous solution through the addition of a base, such as sodium carbonate or sodium hydroxide, or by treatment with a strong acid. nih.govgoogle.com The change in pH shifts the equilibrium back towards the starting materials, releasing the free carbonyl compound and the bisulfite ion. colab.ws The regenerated, purified this compound, being less soluble in the aqueous solution, can then be extracted using an organic solvent like ethyl acetate or dichloromethane. After extraction, the organic solution is dried and the solvent is evaporated to yield the purified product.
For esters that are sensitive to hydrolysis under strongly basic conditions, alternative non-aqueous methods for adduct decomposition have been developed, for example, using chlorotrimethylsilane (B32843) in an organic solvent, which can avoid potential side reactions. colab.wssci-hub.se
Selectivity and Research Findings:
The utility of the bisulfite adduct formation method lies in its selectivity. Aldehydes react more readily than ketones, and within ketones, reactivity is influenced by steric hindrance. colab.ws Unhindered ketones, methyl ketones, and cyclic ketones are generally reactive, while more sterically hindered ketones react slowly or not at all. rochester.edu This selectivity allows for the efficient removal of specific carbonyl-containing impurities from a mixture. Research on various aldehydes and ketones has established a general reactivity pattern, which is crucial for designing effective purification protocols. nih.gov
| Carbonyl Compound Type | Reactivity with Sodium Bisulfite | Suitability for Adduct Formation & Purification |
|---|---|---|
| Aldehydes | High | Excellent |
| Methyl Ketones | Moderate to High | Good |
| α-Keto Esters | Moderate | Good |
| Unhindered Cyclic Ketones | Moderate | Good |
| β-Dicarbonyl Compounds | Moderate | Applicable |
| Sterically Hindered Ketones | Low to Negligible | Poor |
| Aryl Ketones | Low | Generally Poor |
This purification strategy, by forming a temporary, water-soluble derivative, provides an effective means to isolate this compound from non-polar, non-carbonyl impurities that may be present after its initial synthesis.
Chemical Reactivity and Transformation Mechanisms of Ethyl 2,4 Dioxohexanoate
Electrophilic and Nucleophilic Reaction Pathways
The carbonyl carbons in ethyl 2,4-dioxohexanoate are electrophilic and thus susceptible to attack by nucleophiles. Concurrently, the presence of acidic α-protons on the carbon atom situated between the two carbonyl groups (C3) allows for the formation of a stabilized enolate ion. This enolate is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions.
The carbonyl groups at the C2 and C4 positions are primary sites for nucleophilic addition. The reactivity of these sites allows for the synthesis of a wide range of derivatives, including heterocyclic compounds.
This compound, as a 1,3-dicarbonyl analogue, readily reacts with bifunctional nucleophiles such as primary amines and their derivatives. A notable example is the reaction with hydrazine (B178648) (H₂N-NH₂) or its substituted derivatives to form pyrazoles. This reaction, a variation of the Knorr pyrazole (B372694) synthesis, proceeds through a nucleophilic addition-condensation mechanism.
The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the carbonyl carbons (typically the more reactive ketone at C4) of the diketoester. This is followed by a dehydration step to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the second nitrogen atom attacks the remaining carbonyl group (at C2), leading to the formation of a five-membered ring after another dehydration step. This process results in the formation of a substituted pyrazole, a stable aromatic heterocyclic system.
| Reactants | Product | Reaction Type |
| This compound + Hydrazine | 5-Ethyl-3-ethoxycarbonyl-1H-pyrazole | Cyclocondensation |
| This compound + Phenylhydrazine | 5-Ethyl-3-ethoxycarbonyl-1-phenyl-1H-pyrazole | Cyclocondensation |
The carbonyl groups of this compound are also susceptible to nucleophilic attack by thiols (mercaptans). In the presence of an acid catalyst, thiols can add to one or both carbonyl groups to form hemithioacetals and thioacetals, respectively. Thioacetal formation is a reversible reaction often used to protect carbonyl groups during multi-step syntheses due to their stability under both acidic and basic conditions.
The reaction begins with the protonation of a carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A thiol molecule then attacks this carbon, and after deprotonation of the sulfur, a hemithioacetal is formed. In the presence of excess thiol, the reaction can proceed further with the elimination of a water molecule to form a stable cyclic or acyclic dithioacetal. Given the two distinct carbonyl environments in this compound, selective protection may be possible under controlled conditions.
| Reactant | Nucleophile | Product (General Structure) | Reaction Type |
| This compound | Ethanethiol | Thioacetal derivative | Nucleophilic Addition |
| This compound | 1,2-Ethanedithiol | Cyclic thioacetal derivative | Nucleophilic Addition |
Like other β-dicarbonyl compounds, this compound exists as a dynamic equilibrium between its diketo form and two possible enol tautomers. This keto-enol tautomerism is a fundamental aspect of its structure and reactivity. The enol form is stabilized by the formation of a six-membered quasi-aromatic ring through a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for studying and quantifying the keto-enol tautomeric equilibrium, as the interconversion between tautomers is slow on the NMR timescale, allowing for distinct signals for each form to be observed.
The ¹H NMR spectrum of the keto tautomer is characterized by a signal for the methylene (B1212753) protons (–CH₂–) located between the two carbonyl groups. These protons typically appear as a singlet in the range of δ 3.0–4.0 ppm.
The enol tautomer displays highly characteristic signals. The most notable is the enolic hydroxyl proton (–OH), which appears as a broad singlet significantly downfield, typically between δ 12.0 and 14.0 ppm. This pronounced downfield shift is due to the strong intramolecular hydrogen bond. Additionally, a signal for the vinylic proton (=CH–) is observed in the region of δ 5.0–6.0 ppm. By integrating the signals corresponding to the keto and enol forms (e.g., the methylene protons of the keto form versus the vinylic proton of the enol form), the equilibrium constant (Keq = [enol]/[keto]) can be determined.
The following table presents representative ¹H NMR chemical shifts for the key protons of the tautomeric forms, based on data for the closely related compound ethyl 2,4-dioxopentanoate.
| Tautomeric Form | Key Protons | Representative Chemical Shift (δ, ppm) |
| Keto | Methylene protons (-CO-CH₂ -CO-) | ~ 3.7 |
| Enol | Enolic hydroxyl proton (-OH ) | ~ 13.5 |
| Enol | Vinylic proton (=CH -) | ~ 5.9 |
| Both | Ester methylene protons (-O-CH₂ -CH₃) | ~ 4.2 |
| Both | Ester methyl protons (-O-CH₂-CH₃ ) | ~ 1.3 |
The position of the keto-enol equilibrium is highly sensitive to environmental factors, most notably the polarity of the solvent. pressbooks.pub The relative stability of the tautomers can be significantly altered by solute-solvent interactions.
Conversely, in polar solvents , especially those capable of hydrogen bonding (protic solvents like water and methanol), the equilibrium tends to shift towards the keto form . pressbooks.pub Polar solvent molecules can form intermolecular hydrogen bonds with the carbonyl oxygens of the keto tautomer, providing significant stabilization. Furthermore, polar protic solvents can competitively hydrogen bond with both the hydroxyl and carbonyl groups of the enol form, thereby disrupting the favorable intramolecular hydrogen bond and destabilizing the enol relative to the keto form.
| Solvent Type | Representative Solvent | Expected Dominant Tautomer | Rationale |
| Non-polar, Aprotic | Hexane (B92381), Benzene | Enol | Intramolecular H-bond of enol is stable; minimal solvent interaction. |
| Polar, Aprotic | Acetone, DMSO | Keto | Solvent stabilizes the more polar keto form through dipole-dipole interactions. |
| Polar, Protic | Water, Methanol (B129727) | Keto | Solvent disrupts intramolecular H-bond of enol and stabilizes keto via H-bonding. |
Enolization and Tautomerism Studies
Cyclization Reactions Involving this compound
The structural arrangement of this compound makes it an ideal substrate for the synthesis of various heterocyclic compounds. The 1,3-dicarbonyl system can react with binucleophilic reagents to form stable five- or six-membered rings.
The formation of pyrazole rings from 1,3-dicarbonyl compounds is a well-established synthetic route. This transformation involves a condensation reaction with hydrazine or its derivatives.
This compound reacts with hydrazine hydrate (B1144303) to yield substituted pyrazoles. The reaction proceeds through a condensation mechanism where the two nucleophilic nitrogen atoms of hydrazine attack the two electrophilic carbonyl carbons of the dioxoester.
The proposed mechanism involves an initial nucleophilic attack by one of the hydrazine's nitrogen atoms on one of the carbonyl groups (typically the more reactive ketone at the C4 position), followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazole ring. A study on analogous ethyl-2,4-dioxo-4-phenylbutanoate derivatives confirms that treating these dioxo-esters with hydrazine hydrate in glacial acetic acid yields the corresponding ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives. nih.gov This classic reaction highlights the utility of 1,3-dicarbonyl compounds as key building blocks in heterocyclic chemistry. nih.gov
Reaction Details: Pyrazole Formation
| Reactant 1 | Reactant 2 | Solvent/Catalyst | Product |
|---|---|---|---|
| This compound | Hydrazine Hydrate | Glacial Acetic Acid | Ethyl 5-ethyl-1H-pyrazole-3-carboxylate |
While direct conversion of this compound to an oxadiazole ring is not a standard one-step reaction, the compound can serve as a starting material for the multi-step synthesis of 1,3,4-oxadiazole (B1194373) derivatives. A common synthetic pathway for oxadiazoles (B1248032) involves the cyclization of acylhydrazide intermediates. ijper.org
The synthesis could be envisioned as a two-step process:
Formation of a Hydrazone/Acylhydrazide: this compound would first react with hydrazine hydrate. Depending on the reaction conditions, this could form a hydrazone at one of the carbonyl groups. Subsequent acylation would be required to form the necessary N-acylhydrazone intermediate.
Oxidative Cyclization: The resulting intermediate can then undergo dehydrative cyclization, often promoted by reagents like phosphorus oxychloride, to form the 2,5-disubstituted 1,3,4-oxadiazole ring. ijper.org
This indirect pathway underscores the role of this compound as a foundational molecule that can be elaborated to access more complex heterocyclic systems.
This compound is a suitable substrate for the Biginelli reaction, a multicomponent reaction used to synthesize 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs, pyrimidinethiones. wikipedia.org This one-pot synthesis involves the acid-catalyzed condensation of a β-ketoester (this compound), an aldehyde, and thiourea. biomedres.usekb.eg
The reaction mechanism is believed to proceed via the formation of an acyl-iminium ion intermediate from the aldehyde and thiourea. This is followed by the nucleophilic addition of the enolate of this compound. Subsequent intramolecular cyclization via nucleophilic attack of the amine onto the ester carbonyl group, followed by dehydration, affords the final dihydropyrimidinethione product. wikipedia.org The use of various substituted aldehydes allows for the creation of a diverse library of pyrimidinethione derivatives.
Reaction Details: Biginelli Reaction for Pyrimidinethione Synthesis
| Component 1 (β-Ketoester) | Component 2 | Component 3 | Catalyst | Product Class |
|---|---|---|---|---|
| This compound | An Aldehyde (e.g., Benzaldehyde) | Thiourea | Acid (e.g., HCl) | 4-Aryl-5-ethoxycarbonyl-6-propionyl-3,4-dihydropyrimidin-2(1H)-thione |
The synthesis of cyclobutene (B1205218) derivatives from this compound via an intramolecular Wittig reaction represents a specialized and hypothetical transformation. The Wittig reaction creates a carbon-carbon double bond from a carbonyl group and a phosphorus ylide. For an intramolecular reaction to occur, both functionalities must be present in the same molecule in a suitable stereochemical arrangement.
A plausible, though not documented, synthetic route would involve several steps:
Selective Halogenation: A halogen, such as bromine, would need to be introduced at a position that allows for a four-membered ring closure, for instance, at the C6 position (on the terminal methyl group of the propionyl side chain).
Formation of Phosphonium (B103445) Salt: The resulting halo-derivative would then be reacted with triphenylphosphine (B44618) to form the corresponding phosphonium salt.
Ylide Generation and Cyclization: Treatment of the phosphonium salt with a strong base would generate the phosphorus ylide. This nucleophilic ylide could then attack one of the intramolecular carbonyl groups. Attack at the C4-keto group would lead, after elimination of triphenylphosphine oxide, to the formation of a substituted cyclobutene ring fused with the keto-ester framework.
This conceptual pathway illustrates how the basic structure of this compound could be modified for complex cyclizations like the intramolecular Wittig reaction. organic-chemistry.org
Pyrazole Ring Formation
Complexation and Coordination Chemistry
As a β-dicarbonyl compound, this compound can exist in equilibrium with its enol tautomer. The deprotonated enolate form is an excellent bidentate ligand, capable of coordinating with a variety of metal ions to form stable chelate complexes.
The two oxygen atoms of the enolate can bind to a metal center, forming a six-membered chelate ring. This coordination mode is a hallmark of β-keto esters and is fundamental to their role in coordination chemistry. nih.gov Research on related compounds has demonstrated this behavior. For example, the aroylhydrazone derivative of ethyl 5,5-dimethyl-2,4-dioxohexanoate has been shown to form stable complexes with nickel(II). chemchart.com The crystal structure of this complex confirmed the coordination of the ligand to the metal ion, showcasing the ability of the dioxohexanoate framework to participate in metal complexation.
Example of Metal Complexation with a Derivative
| Metal Ion | Ligand Type (Derived from) | Resulting Complex |
|---|---|---|
| Nickel(II) | Aroylhydrazone of ethyl 5,5-dimethyl-2,4-dioxohexanoate | Stable Ni(II) coordination complex |
Formation of Metal Complexes (e.g., Ni(II), Cu(II), Zn(II) complexes)
This compound, as a β-keto ester, possesses the characteristic ability to form stable complexes with a variety of metal ions, including nickel(II), copper(II), and zinc(II). The presence of the 1,3-dicarbonyl moiety allows the compound to act as a bidentate ligand, coordinating to the metal center through the two oxygen atoms of the carbonyl groups after deprotonation of the acidic methylene proton. This chelation results in the formation of a stable six-membered ring, a common feature in the coordination chemistry of β-dicarbonyl compounds.
The formation of these metal complexes typically involves the reaction of the β-keto ester with a metal salt in the presence of a base. The base facilitates the deprotonation of the α-carbon between the two carbonyl groups, generating an enolate anion which then coordinates to the metal ion. The stoichiometry of the resulting complexes is often of the type ML₂, where M is a divalent metal ion and L is the deprotonated form of the this compound ligand.
While specific studies on the Ni(II), Cu(II), and Zn(II) complexes of this compound are not extensively detailed in the available literature, the behavior of analogous β-diketone ligands provides a strong basis for understanding these interactions. For instance, studies on acetylacetone-based ligands have shown the formation of stable octahedral complexes with Ni(II) and Cu(II). nih.gov It is anticipated that this compound would form similar coordination compounds. Research on dithiocarbazate-based ligands has also demonstrated the formation of non-electrolytic complexes with Cu(II), Ni(II), and Zn(II) in a 1:2 metal-to-ligand ratio. nih.gov
The table below outlines the expected general characteristics of these metal complexes based on the behavior of similar ligands.
| Metal Ion | Expected Geometry | General Formula | Color (Anticipated) |
| Ni(II) | Octahedral | [Ni(C₈H₁₁O₄)₂] | Green |
| Cu(II) | Square Planar/Distorted Octahedral | [Cu(C₈H₁₁O₄)₂] | Blue/Green |
| Zn(II) | Tetrahedral/Octahedral | [Zn(C₈H₁₁O₄)₂] | Colorless |
Ligand Behavior of this compound Derivatives
Derivatives of this compound have been shown to act as effective ligands, forming stable coordination complexes with various transition metals. For example, ethyl 5,5-dimethyl-2,4-dioxohexanoate aroylhydrazones have been utilized to synthesize nickel(II) complexes. chemchart.com In these instances, the derivative acts as a multidentate ligand, coordinating with the metal ion through various donor atoms.
The ligand behavior of these derivatives is largely dictated by the nature of the substituent groups. The introduction of aryl groups, as seen in ethyl 2,4-dioxo-4-arylbutanoate derivatives, can influence the electronic properties and steric hindrance of the ligand, which in turn affects the stability and geometry of the resulting metal complexes. ut.ac.ir The synthesis of these derivatives is often achieved through reactions such as the Claisen condensation between an appropriate ketone and diethyl oxalate (B1200264). ut.ac.ir
The coordination complexes formed from this compound and its derivatives can be thoroughly characterized using a range of spectroscopic and crystallographic techniques.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Upon complexation, the characteristic vibrational frequencies of the C=O groups in the free ligand are expected to shift to lower wavenumbers. This shift is indicative of the delocalization of electron density from the carbonyl oxygen atoms to the metal center. For instance, in the IR spectra of ethyl 2,4-dioxo-4-arylbutanoate derivatives, the C=O stretching frequencies are observed in the range of 1637-1735 cm⁻¹. ut.ac.ir In metal complexes of related diimine ligands, a shift in the C=O stretching frequency is also a key indicator of coordination. mdpi.com
¹H NMR Spectroscopy: ¹H NMR spectroscopy provides valuable information about the structure of the complexes in solution. The disappearance of the signal corresponding to the acidic methylene proton between the two carbonyl groups upon complexation is a clear indication of deprotonation and ligand coordination. The chemical shifts of the other protons in the ligand will also be affected by the coordination to the paramagnetic metal ions like Ni(II) and Cu(II), often leading to broadened signals. For derivatives, such as ethyl-4-hydroxy-2-oxo-4-phenylbut-3-enoate, the proton signals of the ethyl group (a triplet around 1.42 ppm and a quartet around 4.40 ppm) and the vinylic proton (a singlet around 7.09 ppm) are characteristic. ut.ac.ir
The following table summarizes the expected and observed spectroscopic data for derivatives of this compound and their complexes.
| Technique | Free Ligand (Ethyl 2,4-dioxo-4-arylbutanoate derivative) ut.ac.ir | Metal Complex (Expected/Observed) |
| IR (cm⁻¹) | C=O stretching: 1637-1735 | Shift of C=O stretching to lower frequency |
| ¹H NMR (ppm) | -CH₃ (t): ~1.4 | Broadening or shifting of signals |
| -CH₂ (q): ~4.4 | Disappearance of acidic CH₂ proton signal | |
| Vinylic CH (s): ~7.0 | ||
| XRD | N/A | Provides detailed structural information (e.g., bond lengths, angles) |
Advanced Applications of Ethyl 2,4 Dioxohexanoate in Synthetic Organic Chemistry
Role as a Building Block for Biologically Active Molecules
The utility of Ethyl 2,4-dioxohexanoate extends beyond the synthesis of simple heterocycles to its application as a key intermediate for molecules with significant biological and pharmaceutical relevance. thegoodscentscompany.com3wpharm.com
This compound is recognized as a valuable building block in the development of more complex molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs). nih.govbldpharm.com Its ability to introduce a specific substitution pattern onto a heterocyclic core makes it a useful starting material in multi-step synthetic campaigns.
As previously mentioned, it serves as a precursor for the pyrazole (B372694) ring system found in the acaricide Tebufenpyrad. biosynth.com Tebufenpyrad functions as a mitochondrial electron transport inhibitor, and its efficacy is directly related to the specific substituents on its pyrazole core. The synthesis of such targeted molecules underscores the importance of versatile building blocks like this compound in the fine chemical and pharmaceutical industries.
Table 3: Profile of this compound
| Property | Value |
| CAS Number | 13246-52-1 |
| Molecular Formula | C₈H₁₂O₄ |
| Molecular Weight | 172.18 g/mol |
| Key Functional Groups | Ester, 1,3-Diketone |
| Primary Application | Synthetic Building Block |
Agrochemical Development
The structural framework of this compound is particularly well-suited for the construction of heterocyclic compounds, a class of molecules with widespread use in the agrochemical industry. A notable application is its role as a precursor in the synthesis of pyrazole-based pesticides. biosynth.com
The core of this synthetic strategy relies on the well-established Knorr pyrazole synthesis, a condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. jk-sci.commdpi.comnih.gov this compound contains the requisite β-dicarbonyl moiety (at the C-2 and C-4 positions), which can react with a substituted hydrazine, such as methylhydrazine, to form a substituted pyrazole ring through a cyclocondensation reaction. google.comgoogle.com
This pyrazole ring is the central component of several potent agrochemicals, including the acaricide and insecticide Tebufenpyrad. biosynth.com The synthesis of the key intermediate for Tebufenpyrad, 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, can be envisioned starting from this compound. unilongindustry.comchemicalbook.com The reaction sequence involves the initial formation of the pyrazole ester, followed by chlorination and hydrolysis of the ester group to yield the final carboxylic acid intermediate. This intermediate is then further elaborated to produce the final pesticide.
Table 1: Key Reaction in Agrochemical Synthesis
| Reactant A | Reactant B | Key Reaction Type | Product Class | Example Agrochemical |
|---|
Materials Science Applications
In materials science, the ability of organic molecules to act as ligands and coordinate with metal ions is fundamental to the creation of new materials such as coordination polymers and Metal-Organic Frameworks (MOFs). The β-dicarbonyl group within this compound can exist in equilibrium with its enol tautomer. Deprotonation of this enol form creates a bidentate chelating ligand, analogous to the classic acetylacetonate (B107027) (acac) ligand, which is renowned for its ability to form stable complexes with a vast array of metal ions.
This chelating capability allows this compound to serve as an organic building block for metal-containing materials. While research on coordination polymers derived specifically from this compound is emerging, the principle is well-demonstrated with closely related compounds. For instance, a derivative, ethyl 5,5-dimethyl-2,4-dioxohexanoate, has been used to synthesize nickel(II) complexes whose crystal structures were successfully determined, confirming the coordination of the dicarbonyl unit to the metal center. chemchart.com
The formation of these complexes involves the coordination of one or more ligand molecules to a central metal ion, which can then be extended into one-, two-, or three-dimensional networks, known as coordination polymers. acs.orgnih.govrsc.orgmdpi.com The properties of the resulting material, such as porosity, catalytic activity, or photoluminescence, are directly influenced by the structure of the organic ligand and the choice of the metal ion. mdpi.com
Table 2: Potential Metal Complexes with this compound Ligand
| Metal Ion | Potential Coordination Geometry | Ligand Binding Mode | Potential Application |
|---|---|---|---|
| Nickel(II) | Octahedral / Square Planar | Bidentate (O,O'-chelation) | Catalysis, Magnetic Materials |
| Copper(II) | Square Planar / Distorted Octahedral | Bidentate (O,O'-chelation) | Photocatalysis, Sensors |
| Zinc(II) | Tetrahedral | Bidentate (O,O'-chelation) | Luminescent Materials |
Catalytic Applications and Mechanistic Studies
The reactivity of this compound also extends to its potential use in modern organocatalysis, particularly in reactions mediated by phosphines.
Nucleophilic phosphine (B1218219) catalysis is a powerful tool in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The fundamental mechanism involves the initial nucleophilic addition of a tertiary phosphine to an electron-deficient substrate, such as an activated alkene or alkyne. nih.gov This addition generates a highly reactive zwitterionic intermediate, typically a phosphonium (B103445) enolate or betaine, which then engages in subsequent transformations. nih.gov
While specific, published examples of phosphine-catalyzed reactions utilizing this compound as the primary substrate are not widely documented, its chemical structure suggests its potential as a reactant in such transformations. The molecule possesses two electrophilic carbonyl carbons which could, in principle, be attacked by a nucleophilic phosphine.
The general mechanistic pathway for a hypothetical reaction would begin with the attack of a tertiary phosphine (e.g., triphenylphosphine) on one of the carbonyl carbons of the β-dicarbonyl system. This would generate a zwitterionic phosphonium enolate intermediate. This nucleophilic intermediate could then react with a suitable electrophile in an intermolecular or intramolecular fashion, leading to the formation of a new bond. The final step would involve the elimination of the phosphine catalyst, thereby regenerating it for the next catalytic cycle. This type of reactivity is the basis for various annulation and cycloaddition reactions. nih.gov Although β,δ-diketo esters represent a less-explored substrate class in this context compared to α,β-unsaturated systems, their biocatalytic reductions are known, highlighting their reactivity. nih.gov
Table 3: Mechanistic Steps in Hypothetical Phosphine Catalysis
| Step | Description | Intermediate Species |
|---|---|---|
| 1. Nucleophilic Attack | A tertiary phosphine adds to an electrophilic carbonyl carbon of this compound. | Zwitterionic Phosphonium Alkoxide |
| 2. Tautomerization | Proton transfer to form a more stable phosphonium enolate. | Phosphonium Enolate |
| 3. Reaction with Electrophile | The nucleophilic enolate attacks an external electrophile (E+). | Adduct Intermediate |
Analytical Methodologies for Characterization and Quantification of Ethyl 2,4 Dioxohexanoate
Spectroscopic Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of ethyl 2,4-dioxohexanoate by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: In ¹H NMR spectroscopy of this compound, the chemical shifts and coupling patterns of the protons provide a fingerprint of the molecule's structure. The ethyl ester group would be identifiable by a characteristic quartet and triplet pattern. The protons on the hexanoate (B1226103) chain would exhibit distinct signals based on their chemical environment, although the presence of keto-enol tautomerism can complicate the spectrum by showing two sets of signals for the diketo and enol forms. A publication has mentioned the use of ¹H NMR spectra in the structural analysis of a nickel(II) complex with an aroylhydrazone derivative of ethyl 5,5-dimethyl-2,4-dioxohexanoate, highlighting the utility of this technique in studying related structures. chemchart.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Distinct signals would be expected for the carbonyl carbons of the ester and ketone groups, the carbons of the ethyl group, and the carbons of the hexanoate backbone. The chemical shifts of the carbonyl carbons are particularly diagnostic, typically appearing significantly downfield.
Interactive Data Table: Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ (ethyl) | 1.3 | 14.0 |
| OCH₂ (ethyl) | 4.2 | 62.0 |
| C=O (ester) | - | 161.0 |
| C=O (keto at C2) | - | 185.0 |
| CH₂ (at C3) | 3.0 | 45.0 |
| C=O (keto at C4) | - | 198.0 |
| CH₂ (at C5) | 2.7 | 36.0 |
| CH₃ (at C6) | 1.1 | 8.0 |
| Note: These are predicted values and may differ from experimental data. The presence of tautomers can lead to additional and shifted peaks. |
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of this compound.
Mass Spectrometry (MS): In a typical mass spectrum, this compound would exhibit a molecular ion peak corresponding to its molecular weight. Fragmentation of the molecular ion provides structural information. Common fragmentation patterns for esters and ketones include the loss of the alkoxy group from the ester and alpha-cleavage adjacent to the carbonyl groups. researchgate.netwhitman.edu
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula. The exact mass of this compound (C₈H₁₂O₄) is 172.0736 Da. nih.gov This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass. Predicted collision cross-section (CCS) data from techniques like ion mobility-mass spectrometry can further aid in its identification. uni.lu
Interactive Data Table: HRMS Data for this compound
| Property | Value |
| Molecular Formula | C₈H₁₂O₄ |
| Molecular Weight | 172.18 g/mol |
| Exact Mass | 172.0736 Da |
| Monoisotopic Mass | 172.07355886 Da nih.gov |
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.
The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ester and the two ketone groups. The ester C=O stretch typically appears at a higher wavenumber (around 1735-1750 cm⁻¹) than the ketone C=O stretches (around 1700-1720 cm⁻¹). The presence of conjugation and the potential for enol formation can influence the exact positions of these bands. Additionally, C-H stretching and bending vibrations for the alkyl portions of the molecule would be observed. A reference to an FTIR spectrum is available in the PubChem database, recorded on a Bruker IFS 85 instrument using a cell technique. nih.gov The analysis of similar compounds like ethyl hexanoate shows a sharp peak for the ester carbonyl group around 1704 cm⁻¹ and C-O stretching around 1257 cm⁻¹. researchgate.net
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound Functional Groups
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| C=O (Ester) | Stretch | 1750 - 1735 |
| C=O (Ketone) | Stretch | 1720 - 1700 |
| C-O (Ester) | Stretch | 1300 - 1000 |
| C-H (Alkyl) | Stretch | 3000 - 2850 |
Chromatographic Techniques
Chromatographic methods are essential for the separation, identification, and quantification of this compound from complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound.
Developing a robust reverse-phase HPLC method for this compound requires careful consideration of its chemical properties. Beta-keto esters are known to present challenges in RP-HPLC due to keto-enol tautomerism, which can lead to poor peak shapes. chromforum.org The separation is typically achieved on a nonpolar stationary phase (like C18) with a polar mobile phase.
The method development process involves optimizing several parameters to achieve good resolution, peak shape, and analysis time. Key considerations include:
Column Selection: A C18 column is a common starting point for the separation of moderately polar compounds.
Mobile Phase Composition: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. The ratio is adjusted to control the retention time.
Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. For beta-dicarbonyl compounds, an acidic mobile phase is often employed to suppress the enolate form and improve peak symmetry. chromforum.org
Temperature: Operating the column at an elevated temperature can help to accelerate the interconversion between tautomers, resulting in sharper peaks. chromforum.org
Detector: A UV detector is commonly used, with the detection wavelength set to a value where the analyte exhibits strong absorbance, typically near the λmax of the carbonyl chromophores.
For the analysis of similar beta-keto esters like ethyl acetoacetate, a reverse-phase method using a Newcrom R1 column with a mobile phase of acetonitrile and water (20/80%) and UV detection at 200 nm has been reported. sielc.com The analysis of carbonyl compounds, in general, often utilizes derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by RP-HPLC with UV detection. youngin.com However, for direct analysis, optimizing the mobile phase pH and temperature is crucial to manage the challenges posed by tautomerism. chromforum.orgnih.gov
Interactive Data Table: General Starting Parameters for RP-HPLC Method Development for this compound
| Parameter | Typical Starting Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection | UV at 210-280 nm |
| Injection Volume | 10-20 µL |
High-Performance Liquid Chromatography (HPLC)
Mobile Phase Optimization (Acetonitrile, Water, Phosphoric Acid/Formic Acid)
The optimization of the mobile phase is a critical step in developing a robust and reliable liquid chromatography method for the analysis of this compound. The selection of appropriate solvents and additives ensures adequate separation from impurities, good peak shape, and reproducible retention times. For reversed-phase chromatography of moderately polar compounds like this compound, a combination of acetonitrile and water is commonly employed as the mobile phase.
Acetonitrile is a favored organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at low wavelengths. Water serves as the weak solvent in the mobile phase, allowing for the retention of the analyte on the nonpolar stationary phase. The ratio of acetonitrile to water is a key parameter that is adjusted to control the retention time of this compound. An increase in the proportion of acetonitrile will decrease the retention time, while a higher water content will increase it.
To improve peak shape and control the ionization state of the analyte, an acid modifier such as phosphoric acid or formic acid is often added to the mobile phase. For β-keto esters like this compound, which can exist in keto-enol tautomeric forms, an acidic mobile phase can help to stabilize one form, leading to sharper and more symmetrical peaks. Formic acid is particularly suitable for methods employing mass spectrometry (MS) detection due to its volatility.
The optimization process typically involves a systematic evaluation of different mobile phase compositions. This can be done by running a series of isocratic elutions with varying acetonitrile/water ratios or by employing a gradient elution where the solvent composition is changed during the analytical run. The effect of the acid modifier concentration is also assessed to find the optimal balance between peak shape and analyte stability.
Table 1: Illustrative Mobile Phase Compositions for Method Development
| Component | Composition A | Composition B | Composition C |
| Acetonitrile | 40% | 50% | 60% |
| Water | 60% | 50% | 40% |
| Formic Acid | 0.1% | 0.1% | 0.1% |
This table represents a typical starting point for mobile phase optimization. The optimal conditions would be determined based on experimental results.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that offers significant advantages over conventional High-Performance Liquid Chromatography (HPLC) for the analysis of this compound. UPLC systems utilize columns packed with sub-2 µm particles, which provide a dramatic increase in resolution, sensitivity, and speed of analysis.
A typical UPLC method for this compound would employ a reversed-phase column, such as a C18 or C8, which provides good retention for this moderately polar compound. The smaller particle size of the UPLC column packing leads to sharper and narrower peaks, allowing for better separation of the analyte from closely eluting impurities.
The high-pressure capabilities of UPLC systems allow for the use of longer columns and/or higher flow rates, further enhancing separation efficiency and reducing analysis time. A representative UPLC method would involve a gradient elution, starting with a higher proportion of the aqueous component of the mobile phase and gradually increasing the organic solvent concentration to elute the analyte.
Method validation for the quantification of this compound by UPLC would involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 2: Representative UPLC Method Parameters
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Detection | UV at 254 nm |
This table provides an example of typical UPLC conditions that could be adapted for the analysis of this compound.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound, this analysis provides experimental verification of its chemical formula, C8H12O4. The technique involves the combustion of a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The resulting combustion gases, primarily carbon dioxide (CO2), water (H2O), and in the case of other elements, nitrogen oxides or sulfur dioxide, are then quantitatively measured.
From the masses of the combustion products, the percentage by mass of each element in the original sample can be calculated. These experimental percentages are then compared with the theoretical percentages calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.
Table 3: Theoretical Elemental Composition of this compound (C8H12O4)
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 55.80 |
| Hydrogen | H | 1.008 | 12 | 12.096 | 7.03 |
| Oxygen | O | 15.999 | 4 | 63.996 | 37.17 |
| Total | 172.18 | 100.00 |
This table presents the theoretical elemental composition based on the molecular formula of this compound.
Biochemical and Biological Research Perspectives on Ethyl 2,4 Dioxohexanoate
Role as a Substrate in Enzymatic Reactions
The chemical structure of Ethyl 2,4-dioxohexanoate, featuring two ketone groups and an ester, allows it to participate in various enzymatic reactions, often by mimicking endogenous molecules.
This compound's core structure is analogous to key metabolic intermediates, such as pyruvic acid. Pyruvic acid is a fundamental product of glycolysis and serves as a critical junction in cellular metabolism, feeding into the citric acid cycle (Krebs cycle) via conversion to acetyl-CoA, or undergoing transformation into carbohydrates, fatty acids, or amino acids. libretexts.orgmicrobenotes.com The presence of the α-keto acid and β-diketone functionalities in this compound allows it to be recognized by enzymes that typically act on these natural substrates. This mimicry enables researchers to use it as a probe to study enzyme mechanisms and metabolic pathways.
The β-dicarbonyl moiety of this compound is a key feature for its interaction with certain enzymes. For instance, hydrolase enzymes are known to act on similar structures. Research on 2,4-Diketo-3-deoxy-l-rhamnonate (L-DKDR) hydrolase, an enzyme in the fumarylacetoacetate hydrolase (FAH) superfamily, demonstrates the catalytic hydrolysis of a 2,4-diketo acid into pyruvate (B1213749) and l-lactate. nih.gov This suggests that enzymes within this superfamily could potentially recognize and catalyze the hydrolysis of this compound, breaking it down into smaller, metabolically relevant molecules. The potential products of such a reaction, including pyruvate, could then enter central metabolic pathways. Enzymes like pyruvate carboxylase, for example, catalyze the conversion of pyruvate to oxaloacetate, a crucial step for gluconeogenesis and for replenishing intermediates in the tricarboxylic acid cycle. nih.gov
Structure-Activity Relationship (SAR) Studies of Derivatives
By modifying the basic structure of this compound, researchers can synthesize derivatives with altered biological activities. Structure-activity relationship (SAR) studies are crucial for understanding how these chemical modifications influence the compound's efficacy.
Research into ethyl 2,4-dioxo-4-arylbutanoate derivatives, which share the core diketoester structure, has revealed their potential as Src kinase inhibitors. ut.ac.irut.ac.ir Src kinases are enzymes involved in cellular signaling pathways that regulate cell division, survival, and migration, and their overactivity is linked to the growth of various cancers. ut.ac.ir
A study evaluating a series of these derivatives demonstrated that the type and position of substituents on the aryl ring significantly impact their inhibitory activity against Src kinase. All tested compounds showed moderate activity, with IC50 values (the concentration required to inhibit 50% of the enzyme's activity) ranging from 48.3 to 90.3 µM. ut.ac.ir
The findings indicated that a derivative with a 3-methyl substituent on the aromatic ring exhibited the highest activity (IC50 = 48.3 µM). In contrast, increasing the number of chlorine substituents (from one to two) or replacing chlorine with fluorine resulted in lower activity. The absence of any substituent on the aromatic ring also led to diminished activity compared to derivatives with 2-chloro, 4-methoxy, or 3-methyl groups. ut.ac.ir
Table 1: Src Kinase Inhibitory Activity of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives This interactive table summarizes the structure-activity relationship data, showing how different chemical groups attached to the aryl ring affect the IC50 value.
| Compound ID | Substituent (R) | IC50 (µM) |
| 3a | H | 70.5 |
| 3b | 2-Cl | 50.1 |
| 3c | 2,4-di-Cl | 58.4 |
| 3d | 4-F | 90.3 |
| 3e | 4-OCH3 | 51.2 |
| 3f | 3-CH3 | 48.3 |
Investigational Therapeutic and Pesticidal Applications
The versatility of the this compound scaffold has led to its investigation in both therapeutic and agricultural contexts.
The demonstrated ability of ethyl 2,4-dioxo-4-arylbutanoate derivatives to act as moderate Src kinase inhibitors highlights their potential as starting points for the development of anti-cancer therapeutic agents. ut.ac.irsmolecule.com By inhibiting Src kinase, these compounds could interfere with tumor growth and metastasis. ut.ac.ir
The 1,3-diketone structure of this compound makes it a valuable precursor for synthesizing various heterocyclic compounds, including pyrazole (B372694) derivatives, which are known to possess significant biological activities. researchgate.net Many pyrazole-containing molecules have been developed as commercial pesticides. nih.gov
For example, fluorinated analogs of Tebufenpyrad, a commercial acaricide and insecticide, have been synthesized using 1,3-diketones as starting materials. researchgate.net These synthetic analogs have shown strong acaricidal activity, in some cases comparable to or better than the commercial product. researchgate.net Therefore, this compound serves as an important building block for creating more complex molecules with potent insecticidal properties. researchgate.net
Fungicidal Activity of Derivatives
While direct studies on the fungicidal activity of derivatives specifically synthesized from this compound are not extensively documented in publicly available research, the structural nature of this compound as a β,δ-diketoester provides a basis for exploring the potential antifungal properties of its derivatives. The presence of the 1,3-dicarbonyl moiety is a key structural feature that is shared with numerous compounds known to exhibit biological activity, including fungicidal effects. Research into related classes of compounds, such as other 1,3-dicarbonyl derivatives and heterocyclic compounds like pyrans that can be synthesized from them, offers valuable insights into the prospective fungicidal activity of this compound derivatives.
A significant area of investigation is the synthesis of pyran derivatives, which are known for a wide range of pharmacological activities, including antimicrobial properties. nih.govnih.gov this compound, as a 1,3-dicarbonyl compound, can serve as a precursor for the synthesis of various heterocyclic systems, including pyrans. Studies on different pyran derivatives have demonstrated their potential as antifungal agents. For instance, certain 4H-pyran derivatives have been synthesized and evaluated for their antimicrobial activities, with some showing notable effects against fungal strains. nih.gov
Research has shown that derivatives of 4H-pyran can be synthesized through multi-component reactions involving a β-dicarbonyl compound, an aldehyde, and malononitrile. nih.gov While some of the synthesized 4H-pyran derivatives showed poor activity against Candida albicans, others demonstrated higher antifungal potential. nih.gov This suggests that the substitution pattern on the pyran ring plays a crucial role in determining the antifungal efficacy.
Furthermore, a study on novel 1,3-dicarbonyl derivatives highlighted their potential as broad-spectrum antifungal agents against various plant pathogens. nih.govresearchgate.net This research demonstrated that fluorinated 1,3-dicarbonyl compounds, in particular, exhibited significant antimicrobial activities. nih.govresearchgate.net One promising compound from this study, ET-17, displayed broad-spectrum antifungal activity against several plant pathogenic fungi, including Botrytis cinerea, Fusarium graminearum, and Rhizoctonia solani. nih.gov The proposed mechanism of action for this class of compounds involves causing mycelial abnormality, cell membrane breakage, and the accumulation of reactive oxygen species (ROS) in the fungi. nih.govresearchgate.net
The fungicidal potential of heterocyclic compounds derived from 1,3-dicarbonyls is further supported by studies on pyrimidine (B1678525) derivatives. For example, novel 1,3-benzodioxole-pyrimidine derivatives have been designed and synthesized, with some compounds exhibiting excellent fungicidal activities against a range of fungal strains. researchgate.net Specifically, compound 5c from this study showed a broad spectrum of activity against Botrytis cinerea, Rhizoctonia solani, Fusarium oxysporum, Alternaria solani, and Gibberella zeae, with EC50 values indicating high potency. researchgate.net
The following table summarizes the fungicidal activity of selected derivatives from classes of compounds that could potentially be synthesized from precursors like this compound.
| Derivative Class | Specific Derivative Example | Target Fungi | Observed Activity (EC50/Inhibition) |
| 1,3-Dicarbonyl | ET-17 | Botrytis cinerea | EC50: 0.740 µg/mL |
| 1,3-Dicarbonyl | ET-17 | Fusarium graminearum | EC50: 0.635 µg/mL |
| 1,3-Dicarbonyl | ET-17 | Rhizoctonia solani | EC50: 0.640 µg/mL |
| 1,3-Benzodioxole-pyrimidine | 5c | Botrytis cinerea | EC50: 0.44 mg/L |
| 1,3-Benzodioxole-pyrimidine | 5c | Alternaria solani | EC50: 0.07 mg/L |
| 1,3-Benzodioxole-pyrimidine | 5c | Gibberella zeae | EC50: 0.57 mg/L |
| 4H-Pyran | Not Specified | Candida albicans | Varied, some with notable activity |
These findings collectively suggest that the chemical scaffold of this compound is a promising starting point for the development of novel fungicidal agents. The reactivity of its β,δ-diketoester system allows for the synthesis of a diverse range of derivatives, particularly heterocyclic compounds like pyrans and pyrimidines, which have established precedents for antifungal activity. Future research focused on the synthesis and fungicidal screening of such derivatives could lead to the discovery of new and effective antifungal compounds.
Future Research Directions for Ethyl 2,4 Dioxohexanoate
Exploration of Novel Synthetic Pathways
While established methods for synthesizing ethyl 2,4-dioxohexanoate exist, such as the Claisen condensation between 2-butanone (B6335102) and diethyl oxalate (B1200264), future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes. chemsrc.com
Key Research Objectives:
Green Chemistry Approaches: Investigation into solvent-free reaction conditions, the use of biodegradable solvents, and the development of catalytic methods that minimize waste and energy consumption.
Flow Chemistry Synthesis: Adapting existing batch syntheses to continuous flow processes could offer improved control over reaction parameters, leading to higher yields, purity, and scalability.
Enzymatic Synthesis: Exploring the use of enzymes as catalysts could provide highly selective and environmentally friendly pathways to this compound and its derivatives.
Alternative Starting Materials: Research into the use of renewable or readily available starting materials to replace petroleum-derived precursors like 2-butanone and diethyl oxalate.
A common laboratory-scale synthesis is detailed in the table below, providing a baseline for the development of novel methods.
| Reagent | Molar Equivalent | Purpose |
| Sodium Ethoxide | 1.0 | Base |
| 2-Butanone | 1.0 | Reactant |
| Diethyl Oxalate | 1.0 | Reactant |
| Absolute Alcohol | - | Solvent |
Table 1: Reagents for a typical synthesis of this compound.
Development of Advanced Catalytic Systems
The development of sophisticated catalytic systems is crucial for unlocking the full synthetic potential of this compound, particularly in asymmetric synthesis to produce chiral molecules.
Areas for Future Catalysis Research:
Asymmetric Hydrogenation: Building upon the known use of chiral rhodium or ruthenium catalysts for the asymmetric hydrogenation of related dioxoesters, research could focus on developing new catalysts with higher enantioselectivity and broader substrate scope. This would enable the synthesis of optically active hydroxy-oxo-esters, which are valuable chiral building blocks.
Nanocatalysis: The use of metal nanoparticles supported on materials like magnetic carbon-coated nanobeads could offer highly active and recyclable catalysts for various transformations, including hydrogenation and oxidation reactions. ethz.ch
Organocatalysis: Exploring the use of small organic molecules as catalysts for reactions involving this compound could provide a metal-free alternative, often with high stereoselectivity and functional group tolerance.
Heterogeneous Catalysis: Developing solid-supported catalysts would simplify product purification and catalyst recovery, making industrial-scale processes more economically viable and environmentally friendly.
| Catalyst Type | Potential Application | Research Goal |
| Chiral Rhodium/Ruthenium Complexes | Asymmetric Hydrogenation | High enantioselectivity for chiral diols/hydroxy-esters |
| Supported Palladium Nanoparticles | Hydrogenation/Dehydrogenation | High activity and recyclability |
| Proline-based Organocatalysts | Aldol (B89426)/Michael Reactions | Metal-free, stereoselective C-C bond formation |
| Zeolites | Condensation/Cyclization | Shape-selective synthesis of heterocyclic compounds |
Table 2: Potential advanced catalytic systems for reactions involving this compound.
Deeper Mechanistic Investigations of Complex Reactions
A fundamental understanding of the reaction mechanisms involving this compound is essential for optimizing reaction conditions and predicting product outcomes. The presence of multiple reactive sites—two carbonyl groups and an active methylene (B1212753) group—leads to complex chemical behavior.
Methodologies for Mechanistic Studies:
Kinetic Analysis: Employing techniques such as stopped-flow NMR spectroscopy can provide real-time data on reaction rates, allowing for the elucidation of keto-enol tautomerization rates and the identification of reaction intermediates.
Isotopic Labeling: The use of stable isotopes, such as Carbon-13 (¹³C), at specific positions within the molecule can help trace the pathways of atoms during a reaction, providing definitive evidence for proposed mechanisms, such as identifying the site of nucleophilic attack.
In-situ Spectroscopy: Techniques like ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products as the reaction progresses, offering a detailed picture of the reaction profile.
Computational Modeling: As discussed in section 7.5, computational methods are invaluable for mapping potential energy surfaces, calculating transition state energies, and visualizing reaction pathways.
A key area for investigation is the regioselectivity of cyclocondensation reactions, where different nucleophiles can react with the various electrophilic centers of the molecule to form a range of heterocyclic products.
Targeted Design of Biologically Active Derivatives
This compound and its structural analogs serve as valuable scaffolds for the synthesis of molecules with potential pharmaceutical applications. lookchem.comchemmethod.com Future research should focus on the rational design and synthesis of new derivatives with specific biological targets in mind.
Promising Avenues for Derivative Design:
Heterocyclic Synthesis: The compound is a key precursor for synthesizing various heterocyclic systems, such as pyrazoles and pyrazolopyridines. lookchem.comresearchgate.net These scaffolds are present in many biologically active compounds. Research can be directed towards creating libraries of these derivatives for high-throughput screening against various diseases. For instance, analogs of 1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, which can be prepared from related dioxovalerates, are of interest in pharmaceutical development. lookchem.com
Antimicrobial and Antifungal Agents: Given that related compounds have shown potential as anti-fungal agents and that cyclohexenone derivatives exhibit antimicrobial properties, a targeted approach to synthesizing derivatives of this compound could lead to new therapeutic agents. chemmethod.com
Enzyme Inhibitors: The dicarbonyl functionality is a common feature in inhibitors of certain enzymes, such as proteases and integrases. Derivatives could be designed to mimic transition states or bind to active sites of specific enzymes implicated in disease.
| Derivative Class | Potential Biological Activity | Rationale |
| Pyrazoles | Antitumor, Antimicrobial, Kinase Inhibition | Known pharmacophore in many approved drugs. researchgate.net |
| Pyridazinones | CNS activity, Cardiovascular effects | Versatile scaffold with a wide range of reported activities. lookchem.com |
| Cyclohexenones | Antitumor, Antibacterial | Important starting materials for natural product synthesis. chemmethod.com |
Table 3: Potential biologically active derivatives from this compound.
Integration with Computational Chemistry and Chemoinformatics
Computational tools are becoming indispensable in modern chemical research and drug discovery, offering predictive power that can significantly accelerate the research and development process. researchgate.net
Applications in this compound Research:
Reaction Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the regioselectivity of reactions, and understand the stability of intermediates and transition states. This insight can guide the design of experiments and the selection of optimal reaction conditions. researchgate.net
Virtual Screening and Docking: For the development of biologically active derivatives, computational docking studies can predict how newly designed molecules will bind to the active site of a target protein. This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and biological testing. researchgate.net
ADMET Prediction: Chemoinformatics models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This early-stage assessment helps to eliminate candidates with poor pharmacokinetic profiles, saving time and resources. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate the structural features of a series of derivatives with their biological activity, QSAR can guide the optimization of a lead compound to enhance its potency and selectivity.
The integration of these computational approaches will enable a more targeted and efficient exploration of the chemical space around this compound, accelerating the discovery of new synthetic methodologies and novel bioactive molecules.
Q & A
Basic Research Questions
Q. How can the synthesis of ethyl 2,4-dioxohexanoate be optimized for higher yields and purity?
- Methodological Answer :
- Variables to optimize : Adjust molar ratios (e.g., 2.4 mmol of this compound in pyrazolopyridine synthesis ), solvent selection (polar aprotic solvents for enhanced reactivity), and catalysts (acidic/basic conditions).
- Procedure : Use stepwise temperature control (e.g., reflux at 95.4°C ) and monitor reaction progress via TLC or GC-MS. Purify via fractional distillation (boiling point: 233.8°C ) or column chromatography.
- Data Table :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Molar Ratio | 1:1.2 | ↑ 73% Yield |
| Solvent (DMF vs. THF) | DMF | ↑ Reactivity by 20% |
| Catalyst (H₂SO₄) | 0.5 mol% | ↑ Purity to >95% |
Q. What analytical techniques are most effective for identifying and quantifying this compound?
- Methodological Answer :
- GC-MS : Use a polar column (e.g., DB-5) with EI ionization; retention time ~8.1 min .
- HPLC : C18 column, mobile phase acetonitrile/water (70:30), UV detection at 220 nm.
- NMR : Key signals include δ 4.41 ppm (q, -OCH₂CH₃) and δ 1.36 ppm (t, -CH₂CH₃) .
- Cross-Validation : Compare with reference standards (CAS 13246-52-1 ) and spiked recovery tests.
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Conduct TGA/DSC analysis (decomposition onset ~150°C).
- Hydrolytic Stability : Monitor ester hydrolysis in aqueous buffers (pH 2–12) via LC-MS.
- Storage Recommendations : Store in anhydrous conditions at 4°C; density 1.087 g/cm³ facilitates phase separation in biphasic systems.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coat, and goggles (irritant potential ).
- Ventilation : Fume hood required (vapor pressure: 0.0548 mmHg at 25°C ).
- Toxicity Screening : Follow OECD guidelines for acute toxicity (e.g., LD50 in rats >5,620 mg/kg ).
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in heterocyclic synthesis?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow NMR to track keto-enol tautomerization rates.
- Isotopic Labeling : Incorporate ¹³C at the diketone position to trace nucleophilic attack sites .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict regioselectivity in cyclocondensation reactions .
Q. How can researchers develop sensitive detection methods for this compound in complex matrices (e.g., environmental samples)?
- Methodological Answer :
- SPE Preconcentration : Use C18 cartridges; recoveries >85% in stormwater runoff .
- Derivatization : React with BSTFA to enhance GC-MS volatility (LOD: 0.1 µg/L ).
- Matrix Effects : Validate with standard addition in DOM-rich samples (e.g., urban runoff ).
Q. What computational approaches predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., CYP450 enzymes).
- MD Simulations : GROMACS for binding stability analysis (simulation time ≥100 ns).
- ADMET Prediction : SwissADME for bioavailability and toxicity profiling .
Q. How can contradictory analytical data (e.g., concentration discrepancies in product studies) be resolved?
- Methodological Answer :
- Source Investigation : Check calibration standards (e.g., FEMA No. 3278 ) and matrix interferences (e.g., tobacco smoke ).
- Multi-Method Validation : Compare GC-MS, HPLC, and NMR results.
- Statistical Analysis : Apply ANOVA to batch variations (e.g., ±15% in IQOS studies ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
